Methyl 5-chloro-2-methoxybenzoate CAS 33924-48-0 properties
Methyl 5-chloro-2-methoxybenzoate CAS 33924-48-0 properties
An In-depth Technical Guide to Methyl 5-chloro-2-methoxybenzoate (CAS 33924-48-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-chloro-2-methoxybenzoate, identified by CAS Registry Number 33924-48-0, is a substituted aromatic ester with significant applications as a key intermediate in organic synthesis. Its structural features make it a valuable building block for more complex molecules in the pharmaceutical, agrochemical, and flavor and fragrance industries.[1] In the realm of drug discovery, it serves as a precursor for the synthesis of various biologically active compounds, including anti-inflammatory agents and ligands for G-protein coupled receptors such as the histamine (B1213489) H4 receptor.[1][2] This guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis, and applications, intended for professionals engaged in chemical research and development.
Physicochemical and Spectroscopic Properties
The properties of Methyl 5-chloro-2-methoxybenzoate are summarized below. It is important to note a discrepancy in the reported physical state of this compound; while several sources cite a high melting point, indicating a solid at room temperature, major chemical suppliers also list it as a liquid.[3][4][5] This may be due to variations in purity or the existence of a stable supercooled liquid state.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 33924-48-0 | [6] |
| Molecular Formula | C₉H₉ClO₃ | [2][6][7] |
| Molecular Weight | 200.62 g/mol | [2][6][8] |
| IUPAC Name | methyl 5-chloro-2-methoxybenzoate | [8] |
| Synonyms | Methyl 5-Chloro-o-anisate, 5-Chloro-2-methoxybenzoic acid methyl ester, 4-Chloro-2-(methoxycarbonyl)anisole | [8][9] |
| Appearance | White to light yellow crystal powder OR Clear colorless to pale yellow liquid | [3][4][5] |
| Melting Point | 150-152 °C | [3][5] |
| Boiling Point | 235-240 °C (lit.) | |
| Density | 1.259 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.5466 (lit.) |
Spectroscopic Data
Detailed spectroscopic analyses are crucial for the structural confirmation and purity assessment of Methyl 5-chloro-2-methoxybenzoate. While spectral data is available from various sources, detailed peak lists are not consistently published.
| Spectroscopic Technique | Data Summary | Source(s) |
| ¹H NMR | Spectra available (e.g., 400 MHz in CDCl₃). Expected signals include aromatic protons (approx. 6.9-7.8 ppm) and two distinct methyl singlets for the ester and ether groups (approx. 3.8-3.9 ppm). | [7] |
| ¹³C NMR | Spectra available. Expected signals include aromatic carbons (approx. 112-158 ppm), a carbonyl carbon (approx. 165 ppm), and two methoxy (B1213986) carbons (approx. 52 and 56 ppm). | [8][10] |
| Mass Spectrometry (GC-MS) | Major m/z fragments observed: 169, 171 (M-OCH₃), 105, 111. | [8] |
| Infrared (IR) Spectroscopy | FTIR (Neat) and ATR-IR spectra are available. Expected characteristic peaks include C=O stretching (ester) around 1730 cm⁻¹, C-O stretching (ester and ether) around 1250 cm⁻¹, and aromatic C-H and C=C bands. | [8] |
| Raman Spectroscopy | Spectra available. | [10] |
Safety and Handling
Methyl 5-chloro-2-methoxybenzoate is classified as an irritant. Proper safety precautions are mandatory during handling.
| Hazard Class | GHS Statement |
| Skin Corrosion/Irritation | H315 : Causes skin irritation. |
| Serious Eye Damage/Irritation | H319 : Causes serious eye irritation. |
| Specific Target Organ Toxicity | H335 : May cause respiratory irritation. |
Recommended Handling Procedures:
-
Use only in a well-ventilated area, preferably within a fume hood.[11]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
Avoid breathing dust, fumes, or vapors.[11]
-
Store in a cool, dry, well-ventilated place in a tightly sealed container.[11]
Applications in Synthesis and Drug Discovery
The primary utility of Methyl 5-chloro-2-methoxybenzoate is as a versatile intermediate for constructing more complex molecules.
-
Pharmaceuticals: It is a documented reactant in the preparation of aryl-1,3,5-triazine derivatives, which have been investigated as potent and selective ligands for the histamine H4 receptor.[2] The H4 receptor is a target for treating inflammatory conditions such as asthma and allergic rhinitis, making this compound relevant to anti-inflammatory drug development programs.[12][13]
-
Agrochemicals: The compound is also utilized in the synthesis of novel pesticides and herbicides.[1]
-
Biochemical Research: In a specific biochemical context, Methyl 5-chloro-2-methoxybenzoate has been shown to inhibit copulatory behavior in the tick species Ixodes ricinus, suggesting potential applications in chemical ecology and pest control research.
Experimental Protocols
Synthesis of Methyl 5-chloro-2-methoxybenzoate
This protocol is based on the methylation of 5-chlorosalicylic acid.
Reaction: 5-chlorosalicylic acid + Dimethyl sulfate (B86663) --(K₂CO₃, Acetone)--> Methyl 5-chloro-2-methoxybenzoate
Materials:
-
5-chlorosalicylic acid
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dimethyl sulfate ((CH₃)₂SO₄)
Procedure:
-
Combine 5-chlorosalicylic acid (1.0 eq), potassium carbonate (2.5 eq), and acetone in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add dimethyl sulfate (2.5 eq) to the refluxing mixture.
-
Continue to heat at reflux for approximately 18 hours, monitoring the reaction by Thin Layer Chromatography (TLC) or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the solid potassium salts and wash the solid cake with acetone.
-
Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation to yield Methyl 5-chloro-2-methoxybenzoate.
Proposed Analytical Method: Reverse-Phase HPLC
No standardized HPLC method for this specific compound was found in the reviewed literature. However, a standard approach for purity analysis of benzoate (B1203000) esters can be adapted. The following provides a starting point for method development.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (B52724) and Water (each with 0.1% formic acid or phosphoric acid).
-
Example Gradient: Start at 50% Acetonitrile, ramp to 95% Acetonitrile over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm or via a photodiode array (PDA) detector.[14]
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve a known quantity of the compound in the mobile phase or acetonitrile to a concentration of approximately 1 mg/mL.
Visualized Workflows and Relationships
Synthesis Workflow
The following diagram illustrates the synthetic pathway from 5-chlorosalicylic acid to the target compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. METHYL 5-CHLORO-2-METHOXYBENZOATE | 33924-48-0 [chemicalbook.com]
- 3. METHYL 5-CHLORO-2-METHOXYBENZOATE - Safety Data Sheet [chemicalbook.com]
- 4. A10787.36 [thermofisher.com]
- 5. m.indiamart.com [m.indiamart.com]
- 6. METHYL 5-CHLORO-2-METHOXYBENZOATE | CAS 33924-48-0 [matrix-fine-chemicals.com]
- 7. METHYL 5-CHLORO-2-METHOXYBENZOATE(33924-48-0) 1H NMR spectrum [chemicalbook.com]
- 8. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-chloro-2-methoxy-benzoic acid methyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. METHYL 5-CHLORO-2-METHOXYBENZOATE(33924-48-0) 13C NMR spectrum [chemicalbook.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Synthesis and QSAR of quinazoline sulfonamides as highly potent human histamine H4 receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Histamine H4 receptor ligands: future applications and state of art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. shimadzu.com [shimadzu.com]
